2-Aminopropyl hydrogen sulfate
Overview
Description
2-Aminopropyl hydrogen sulfate is an organic compound with the molecular formula C₃H₉NO₄S It is a derivative of isopropanolamine and sulfuric acid, characterized by the presence of both an amino group and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopropyl hydrogen sulfate typically involves the esterification of isopropanolamine with sulfuric acid. The process begins by adding isopropanolamine to an esterification hydrolysis reactor, followed by the gradual addition of sulfuric acid while maintaining the temperature at around 100°C. The reaction mixture is then subjected to vacuum concentration and dehydration to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the addition of isopropanolamine, sulfuric acid, and liquid alkali in controlled amounts, followed by esterification, hydrolysis, and vacuum concentration .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopropyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfate group can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines.
Scientific Research Applications
2-Aminopropyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminopropyl hydrogen sulfate involves its interaction with molecular targets through its amino and sulfate groups. These interactions can influence various biochemical pathways, including neurotransmitter release and enzyme activity. The compound’s effects are mediated by its ability to form hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
2-Methylaziridine: Shares the amino group but lacks the sulfate group.
4-Methyl-4,5-dihydro-1,3-oxazole: Contains a similar nitrogen-containing ring structure but differs in functional groups.
Uniqueness: 2-Aminopropyl hydrogen sulfate is unique due to the presence of both an amino group and a sulfate group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
2-aminopropyl hydrogen sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO4S/c1-3(4)2-8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQKTWAJIRRBRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940658 | |
Record name | 2-Aminopropyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1908-84-5 | |
Record name | 1-Propanol, 2-amino-, hydrogen sulfate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminopropyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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